Home > Products > Screening Compounds P110205 > 3-(Quinolin-8-yloxy)propan-1-amine
3-(Quinolin-8-yloxy)propan-1-amine - 198782-79-5

3-(Quinolin-8-yloxy)propan-1-amine

Catalog Number: EVT-1726968
CAS Number: 198782-79-5
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: It could serve as a precursor for synthesizing bioactive molecules targeting various diseases, similar to other quinoline derivatives with anti-cancer [, , ], antifungal [, , ], and antibacterial [, , ] activities.
  • Material Science: Its ability to complex with metals, potentially forming stable coordination polymers or metal-organic frameworks (MOFs) [, , , ], could be explored for applications in gas storage, sensing, or catalysis.
  • Catalysis: Metal complexes containing 3-(Quinolin-8-yloxy)propan-1-amine as a ligand could exhibit interesting catalytic properties, similar to other quinoline-based metal complexes used in various organic transformations. [, ]

QMMSB (Quinolin-8-yl 4-Methyl-3-(morpholine-4-sulfonyl)benzoate)

  • Compound Description: QMMSB is a synthetic cannabinoid receptor agonist (SCRA). Its metabolic fate has been investigated, revealing ester hydrolysis as a significant metabolic pathway. This process produces a carboxylic acid metabolite. Further metabolic transformations involve monohydroxylation, N-dealkylation, and glucuronidation. []
  • Relevance: QMMSB shares the core quinolin-8-yl structural motif with 3-(Quinolin-8-yloxy)propan-1-amine. The difference lies in the propan-1-amine substituent being replaced by a 4-Methyl-3-(morpholine-4-sulfonyl)benzoate group in QMMSB. []

QMiPSB (Quinolin-8-yl 4-Methyl-3-[(propan-2-yl)sulfamoyl]benzoate)

  • Compound Description: QMiPSB, also known as SGT-46, is another synthetic cannabinoid receptor agonist (SCRA). Similar to QMMSB, it undergoes ester hydrolysis, leading to the formation of a carboxylic acid metabolite. Further metabolic pathways include monohydroxylation, N-dealkylation, and glucuronidation. []
  • Relevance: QMiPSB, like QMMSB, possesses the quinolin-8-yl core structure, mirroring 3-(Quinolin-8-yloxy)propan-1-amine. The distinction lies in the substitution of the propan-1-amine group with a 4-Methyl-3-[(propan-2-yl)sulfamoyl]benzoate group in QMiPSB. []

QMPSB (Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate)

  • Compound Description: QMPSB is a synthetic cannabinoid receptor agonist (SCRA) identified in seized plant material in 2011. It serves as a structural basis for QMMSB and QMiPSB. []
  • Relevance: QMPSB, QMMSB, and QMiPSB all share the quinolin-8-yl structural feature also present in 3-(Quinolin-8-yloxy)propan-1-amine. The variation lies in the propan-1-amine group being replaced by a substituted benzoate moiety in these SCRAs. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a high-affinity κ-opioid receptor (KOR) antagonist with potential therapeutic applications in treating depression and addiction disorders. [, ] It exhibits a high affinity for human, rat, and mouse KORs while showing a significantly reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. [, ]
  • Relevance: Although PF-04455242 does not directly share the same core structure as 3-(Quinolin-8-yloxy)propan-1-amine, both compounds are relevant in the context of drug discovery research focusing on central nervous system disorders. [, ] Both compounds are designed to interact with specific receptors in the brain (KOR for PF-04455242 and potentially serotonin receptors for 3-(Quinolin-8-yloxy)propan-1-amine), highlighting their potential therapeutic value in addressing neurological and psychiatric conditions.

N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide Monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits a nearly planar conformation. [] Intramolecular hydrogen bonds involving the amide group and the quinoline oxygen contribute to this planar structure.
  • Relevance: It shares a significant structural similarity with 3-(Quinolin-8-yloxy)propan-1-amine. Both possess the quinolin-8-yloxy moiety. The difference arises in the propan-1-amine group of 3-(Quinolin-8-yloxy)propan-1-amine being replaced with an N-(3-methoxyphenyl)acetamide group. []

(E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide Monohydrate Schiff Base

  • Compound Description: Characterized by X-ray crystallography, this Schiff base derivative forms a one-dimensional infinite chain structure stabilized by hydrogen bonds. []

1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol (HUHS1015)

  • Compound Description: HUHS1015 is a promising anticancer compound, effectively reducing cell viability in various cancer cell lines, including malignant mesothelioma. [] It induces apoptosis by activating caspase-3 and -4.
  • Relevance: While HUHS1015 does not share the quinoline core with 3-(Quinolin-8-yloxy)propan-1-amine, both compounds belong to the broader category of aryloxypropanamine derivatives. This structural similarity suggests that 3-(Quinolin-8-yloxy)propan-1-amine might exhibit interesting biological activities, potentially including anticancer properties, based on the observed activity of HUHS1015. []

1-(Biphenyl-2-yloxy)-3-(propan-2-ylamino)propan-2-ol (Propranolol)

  • Compound Description: Propranolol, a well-known β-blocker, serves as a model compound for synthesizing structurally related derivatives. [] These derivatives are investigated for their antifungal, antibacterial, and herbicidal activities.
  • Relevance: Propranolol shares a structural resemblance with 3-(Quinolin-8-yloxy)propan-1-amine, both containing the aryloxypropanamine moiety. The key difference is the aryl group: biphenyl in propranolol and quinoline in 3-(Quinolin-8-yloxy)propan-1-amine. This structural similarity highlights a potential pathway for synthesizing 3-(Quinolin-8-yloxy)propan-1-amine derivatives by modifying the synthetic route of propranolol. []

5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine

  • Compound Description: This compound demonstrates potent human cholinesterase inhibitory activity and moderate inhibition of Aβ1-42 self-aggregation. [] Its calculated log BB value suggests excellent potential for blood-brain barrier penetration. Additionally, it shows no in vitro hepatotoxicity at concentrations where it inhibits cholinesterases.
  • Relevance: Although structurally distinct from 3-(Quinolin-8-yloxy)propan-1-amine, this compound highlights the potential of incorporating heterocyclic systems, like quinoline, into molecules targeting neurological processes. The potent cholinesterase inhibitory activity of this compound suggests that exploring similar modifications to 3-(Quinolin-8-yloxy)propan-1-amine might lead to derivatives with interesting pharmacological profiles, particularly in the context of neurodegenerative diseases. []

Properties

CAS Number

198782-79-5

Product Name

3-(Quinolin-8-yloxy)propan-1-amine

IUPAC Name

3-quinolin-8-yloxypropan-1-amine

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9,13H2

InChI Key

MNYFCKIQWAXRBS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OCCCN)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCCCN)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.